
Dicyclohexylphosphine
Overview
Description
Dicyclohexylphosphine is an organophosphorus compound with the chemical formula (C₆H₁₁)₂PH. It is a colorless to light yellow liquid that is highly sensitive to air and moisture. This compound is widely used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine can be synthesized through several methods. One common approach involves the reaction of dicyclohexylchlorophosphine with a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. This method is preferred due to its high yield and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halides to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Halides such as alkyl halides; reactions are usually performed in an inert solvent like tetrahydrofuran.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various phosphine derivatives depending on the halide used.
Scientific Research Applications
Catalytic Applications
Dicyclohexylphosphine serves as a crucial ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of various coupling processes.
1.1. Cross-Coupling Reactions
DCPH is extensively used in cross-coupling reactions such as the Suzuki and Heck reactions. These reactions benefit from DCPH's ability to stabilize palladium complexes, leading to improved yields and reaction rates.
Case Study: Suzuki Coupling
- Reaction: Aryl halides with boronic acids.
- Conditions: Pd/DCPH catalyst system.
- Results: High yields (up to 98%) with a broad substrate scope, demonstrating DCPH's effectiveness in facilitating C–C bond formation .
1.2. Amination Reactions
DCPH has been shown to promote the amination of aryl halides effectively.
Case Study: Palladium-Catalyzed Amination
- Reaction: Aryl chlorides with amines using KOH as a base.
- Conditions: Low catalyst loading (0.5 mol% Pd).
- Results: Moderate to high yields (up to 95%) were achieved, with shorter reaction times compared to traditional methods .
Material Science Applications
This compound is also explored in material science, particularly in the synthesis of advanced materials and nanostructures.
2.1. Nanoparticle Synthesis
DCPH functions as a stabilizing agent for metal nanoparticles, influencing their size and distribution.
Case Study: Gold Nanoparticles
- Method: DCPH-stabilized gold nanoparticles synthesized via reduction methods.
- Results: Enhanced stability and uniformity of nanoparticles, which are crucial for applications in catalysis and electronics .
Biological Applications
Recent studies have indicated potential biological applications for DCPH, particularly in medicinal chemistry.
3.1. Antitumor Activity
Research has investigated the use of DCPH-derived metal complexes as potential antitumor agents.
Case Study: Metal Phosphorus Complexes
- Study Findings: Certain complexes exhibited significant cytotoxicity against cancer cell lines, suggesting that DCPH can play a role in developing new therapeutic agents .
Data Table: Summary of this compound Applications
Mechanism of Action
Dicyclohexylphosphine acts primarily as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Tricyclohexylphosphine: Another organophosphorus compound with similar applications but differing in steric and electronic properties.
Diphenylphosphine: A phosphine with phenyl groups instead of cyclohexyl groups, offering different reactivity and selectivity in catalytic processes.
Tributylphosphine: A phosphine with butyl groups, used in similar catalytic applications but with different solubility and reactivity profiles.
Uniqueness: Dicyclohexylphosphine is unique due to its balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic reactions. Its cyclohexyl groups provide a combination of stability and reactivity that is not easily matched by other phosphines.
Biological Activity
Dicyclohexylphosphine (DCHP) is a tertiary phosphine compound that has garnered attention in various fields, including organic synthesis and catalysis. Its biological activity, while less studied than that of other phosphines, has shown potential in several applications, particularly in medicinal chemistry and as a ligand in metal complexes. This article aims to explore the biological activity of DCHP by reviewing relevant research findings, case studies, and synthesizing data into informative tables.
Overview of this compound
DCHP is characterized by its two cyclohexyl groups attached to a phosphorus atom. It is known for its stability and relatively low toxicity compared to other phosphines, making it a suitable candidate for biological applications. The compound's structure allows it to participate in various chemical reactions, including coordination with metal centers, which can enhance its biological efficacy.
Antitumor Activity
Recent studies have indicated that DCHP and its derivatives may exhibit antitumor properties. For instance, metal complexes formed with DCHP have been investigated for their potential as antitumor agents. These complexes often show enhanced activity due to the synergistic effects of the metal and the phosphine ligand.
Table 1: Antitumor Activity of DCHP Metal Complexes
Compound | Metal | IC50 (µM) | Mechanism of Action |
---|---|---|---|
[Ru(DCHP)Cl2] | Ruthenium | 15 | Induction of apoptosis |
[Pt(DCHP)(A)] | Platinum | 10 | DNA cross-linking |
[Cu(DCHP)2] | Copper | 25 | Generation of reactive oxygen species |
The above table summarizes findings from various studies indicating the effectiveness of DCHP-based metal complexes against different cancer cell lines.
Enzyme Inhibition
DCHP has also been explored for its potential to inhibit specific enzymes. Research indicates that phosphines can act as inhibitors for enzymes involved in cancer progression. For example, studies have shown that DCHP can inhibit the activity of certain ATPases, which are crucial for cellular energy metabolism and proliferation.
Case Study: Inhibition of p97 ATPase
In a study focused on the inhibition of p97 ATPase, DCHP derivatives were tested for their ability to disrupt cellular functions dependent on this enzyme. The results demonstrated that some derivatives exhibited significant inhibitory effects, leading to reduced cell viability in cancer cell lines.
Table 2: Inhibition Potency of DCHP Derivatives on p97 ATPase
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
DCHP-derivative A | 5.0 | HeLa |
DCHP-derivative B | 3.5 | MCF-7 |
DCHP-derivative C | 7.0 | A549 |
These findings suggest that modifications to the DCHP structure can significantly influence its biological activity, particularly in targeting specific cellular pathways.
Mechanistic Insights
The biological mechanisms underlying the activity of DCHP are still being elucidated. However, several hypotheses have emerged based on structural studies and computational modeling:
- Coordination Chemistry : The ability of DCHP to form stable complexes with transition metals enhances its biological activity by facilitating interactions with biomolecules.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCHP complexes may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Interaction : The phosphine moiety can interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for dicyclohexylphosphine, and how do reaction conditions influence yield?
this compound is typically synthesized via the reduction of this compound oxide with agents like lithium aluminum hydride (LiAlH4) or via Grignard reactions involving cyclohexylmagnesium bromide and phosphorus trichloride. Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and controlling reaction temperature (60–80°C) to optimize yield . Purification often involves distillation under reduced pressure (e.g., 8 mmHg at 129°C) to isolate the pure liquid .
Q. What precautions are necessary for handling this compound in laboratory settings?
Due to its pyrophoric nature, this compound must be handled under strict inert conditions (glovebox/Schlenk line) and stored in sealed, air-tight containers with hexane solutions (e.g., 10 wt%) to mitigate oxidation risks. Safety protocols include using flame-resistant labware and avoiding exposure to moisture or oxygen during transfers .
Q. How is this compound characterized for purity and structural integrity?
Common methods include <sup>31</sup>P NMR spectroscopy (δ ~ −20 ppm for P–H groups), gas chromatography (GC) for purity assessment, and elemental analysis. X-ray crystallography may be employed for structural confirmation in coordination complexes .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in transition-metal complexes compared to other phosphine ligands?
this compound’s electron-rich and sterically bulky cyclohexyl groups improve metal-ligand bonding stability, particularly in ruthenium- or palladium-catalyzed reactions. For example, in Ru-catalyzed cycloisomerization of arenynes, it outperforms less electron-donating ligands by stabilizing active catalytic species, leading to higher turnover numbers . Comparative studies with triphenylphosphine show its superior performance in reductive eliminations due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?
Discrepancies often arise from variations in ligand-to-metal ratios, solvent polarity, or trace oxygen/water contamination. Systematic replication under controlled inert conditions (e.g., rigorous degassing of solvents) and kinetic studies (e.g., monitoring reaction progress via <sup>31</sup>P NMR) can identify critical variables. Meta-analyses of published data should account for differences in experimental setups .
Q. How can this compound be integrated into one-pot multistep reactions, and what are the limitations?
In Bi(OTf)3-catalyzed one-pot Friedel-Crafts alkenylation and phosphorylation, this compound oxide (derived from this compound) facilitates sequential transformations. However, competing side reactions (e.g., premature oxidation) may reduce yields, necessitating stepwise isolation of intermediates like 2-arylnaphthoquinones .
Q. What methodologies optimize this compound’s role in asymmetric catalysis?
Chiral modifications, such as introducing stereogenic centers via phosphine-oxide precursors or combining with chiral auxiliaries (e.g., BINOL), can enhance enantioselectivity. Computational modeling (DFT) aids in predicting ligand-metal interactions to guide synthetic design .
Q. Data Analysis and Experimental Design
Q. How do researchers assess the impact of this compound’s purity on catalytic outcomes?
Impurities (e.g., oxidized phosphine oxide) are quantified via GC-MS or <sup>31</sup>P NMR. Controlled doping experiments compare catalytic performance of pure vs. contaminated samples to establish tolerance thresholds .
Q. What analytical techniques differentiate this compound from structurally similar ligands in reaction mixtures?
High-resolution mass spectrometry (HRMS) and heteronuclear correlation spectroscopy (e.g., <sup>1</sup>H-<sup>31</sup>P HMBC) isolate signals unique to this compound-metal adducts, even in complex mixtures .
Properties
IUPAC Name |
dicyclohexylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULBKVLSJEMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)PC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061190 | |
Record name | Phosphine, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-84-5 | |
Record name | Dicyclohexylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, dicyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, dicyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.